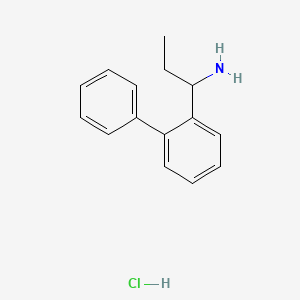
1-(2-Phenylphenyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylphenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2219369-40-9 . It has a molecular weight of 247.77 . The compound is a primary amino compound and a member of benzenes and a phenylalkylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-2-15 (16)14-11-7-6-10-13 (14)12-8-4-3-5-9-12;/h3-11,15H,2,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Green Chemistry and Sustainable Materials
One study explores the use of phloretic acid, a renewable phenolic compound, as an alternative to traditional phenolation for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach facilitates the creation of bio-based materials with potential applications in various fields, showcasing the drive towards greener, more sustainable chemical processes (Trejo-Machin et al., 2017).
Drug Delivery Systems
A study on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine highlights the development of new pH- and thermo-responsive hydrogels for targeted drug delivery. These smart hydrogels demonstrate significant potential in improving drug bioavailability and sustain release, indicating a significant step forward in pharmaceutical applications (Karimi et al., 2018).
Corrosion Inhibition
Research on amine derivative compounds as corrosion inhibitors for mild steel in acidic medium showcases the potential of these compounds to protect industrial materials. Through a combination of experimental and computational studies, these compounds have demonstrated high efficiency in mitigating corrosion, offering valuable insights for the materials science field (Boughoues et al., 2020).
Chemical Synthesis and Characterization
Studies on the synthesis and characterization of various cathinones and their derivatives provide insights into the structural and chemical properties of these compounds. These investigations not only enhance our understanding of cathinones but also contribute to the development of analytical methods in forensic science (Nycz et al., 2011; Nycz et al., 2016).
High-Spin Polymers
A study on the preparation of polyphenylenevinylene with triarylamine pendant groups through the Gilch reaction demonstrates the creation of a durable aminium polyradical with unique electronic properties. This research opens new avenues for the development of high-spin organic polymers with potential applications in electronics and materials science (Kurata et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-phenylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15H,2,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWYVAAOFWZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylphenyl)propan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)
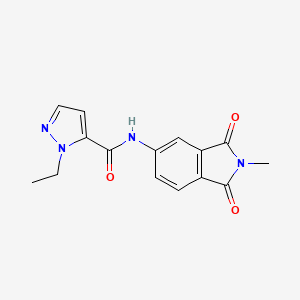
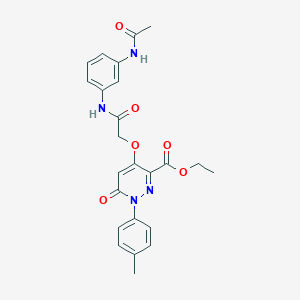
![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
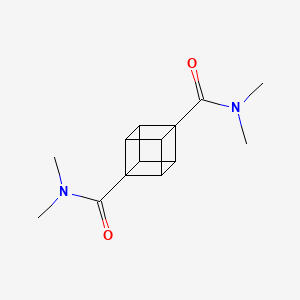
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)
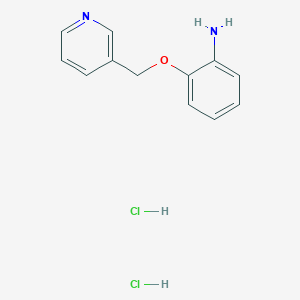
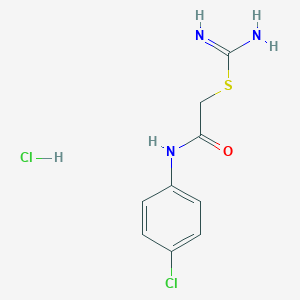


methanone](/img/structure/B2683823.png)